Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate
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Overview
Description
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the dioxaborolane ring through a reaction with pinacol and boronic acid derivatives under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane ring is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: It serves as a precursor in the synthesis of boron-based drugs used in cancer treatment and other medical applications.
Industry: The compound is employed in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and exerting therapeutic effects . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-EN-1-YL)carbamate can be compared with other boron-containing compounds, such as:
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring, offering different reactivity and applications.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine-4-carboxylate: Features a thiazole ring, which provides unique properties for medicinal chemistry.
Properties
Molecular Formula |
C16H28BNO4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h10,12H,8-9H2,1-7H3,(H,18,19) |
InChI Key |
KVLHJRFHBNXYSO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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